molecular formula C6H5BrClNO B1383937 2-Amino-4-bromo-3-chlorophenol CAS No. 2091488-61-6

2-Amino-4-bromo-3-chlorophenol

Cat. No. B1383937
M. Wt: 222.47 g/mol
InChI Key: SDFYQMCRZVAVAK-UHFFFAOYSA-N
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Description

“2-Amino-4-bromo-3-chlorophenol” is a chemical compound with the empirical formula C6H6BrNO . It is also known as “4-Bromo-2-aminophenol” and "NSC 523846" . The molecular weight of this compound is 188.02 .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-bromo-3-chlorophenol” can be represented by the SMILES string Nc1cc(Br)ccc1O . This indicates that the compound contains an amino group (NH2), a bromine atom, a chlorine atom, and a hydroxyl group (OH) attached to a phenol ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-bromo-3-chlorophenol” are not available, it’s worth noting that aryl halides like this compound can undergo various types of reactions, including nucleophilic aromatic substitution . For instance, “4-Bromo-3-chlorophenol” is used as a precursor in organic synthesis to prepare “4-(benzyloxy)-l-bromo-2-chlorobenzene” by reaction with benzyl bromide .


Physical And Chemical Properties Analysis

The compound “2-Amino-4-bromo-3-chlorophenol” is a solid at room temperature . It has a melting point range of 130-135 °C .

Scientific Research Applications

Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Amino-4-bromo-3-chlorophenol is used as a precursor in organic synthesis . Precursors are substances from which another is formed, especially by metabolic reaction.
  • Methods of Application or Experimental Procedures : One specific application involves the preparation of 4-(benzyloxy)-1-bromo-2-chlorobenzene by reaction with benzyl bromide . Unfortunately, the specific experimental procedures and technical details for this reaction are not provided in the sources.
  • Results or Outcomes : The outcome of the reaction is the formation of 4-(benzyloxy)-1-bromo-2-chlorobenzene . Quantitative data or statistical analyses for this reaction are not provided in the sources.

Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Amino-4-bromo-3-chlorophenol is used as a precursor in organic synthesis . Precursors are substances from which another is formed, especially by metabolic reaction.
  • Methods of Application or Experimental Procedures : One specific application involves the preparation of 4-(benzyloxy)-1-bromo-2-chlorobenzene by reaction with benzyl bromide . Unfortunately, the specific experimental procedures and technical details for this reaction are not provided in the sources.
  • Results or Outcomes : The outcome of the reaction is the formation of 4-(benzyloxy)-1-bromo-2-chlorobenzene . Quantitative data or statistical analyses for this reaction are not provided in the sources.

Amines

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . 2-Amino-4-bromo-3-chlorophenol, being an amine, can be used in similar applications.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis it is being used in .
  • Results or Outcomes : The results or outcomes would also depend on the specific reaction or synthesis it is being used in .

Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Amino-4-bromo-3-chlorophenol is used as a precursor in organic synthesis . Precursors are substances from which another is formed, especially by metabolic reaction.
  • Methods of Application or Experimental Procedures : One specific application involves the preparation of 4-(benzyloxy)-1-bromo-2-chlorobenzene by reaction with benzyl bromide . Unfortunately, the specific experimental procedures and technical details for this reaction are not provided in the sources.
  • Results or Outcomes : The outcome of the reaction is the formation of 4-(benzyloxy)-1-bromo-2-chlorobenzene . Quantitative data or statistical analyses for this reaction are not provided in the sources.

Amines

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . 2-Amino-4-bromo-3-chlorophenol, being an amine, can be used in similar applications.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis it is being used in .
  • Results or Outcomes : The results or outcomes would also depend on the specific reaction or synthesis it is being used in .

Safety And Hazards

“2-Amino-4-bromo-3-chlorophenol” is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-amino-4-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFYQMCRZVAVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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